N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound belongs to a class of thiazole-based heterocyclic amides, known for their antimicrobial activity. A related compound, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and characterized by various spectroscopic methods, including IR, NMR, and XRD. The structure was further analyzed through density functional theory (DFT) modeling and evaluated for antimicrobial activity against a range of microorganisms, showing good efficacy. This suggests potential for pharmacological and medical applications due to the compound's structural characteristics and antimicrobial properties (Cakmak et al., 2022).
Antimicrobial Activity
Several studies on compounds with similar structural features have demonstrated significant antimicrobial activities. For instance, 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives showed promising antibacterial and antifungal activities against various microorganisms, highlighting the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Patel et al., 2015).
Biological and Pharmacological Potentials
The compound's framework is conducive to further chemical modifications, offering a versatile scaffold for developing new therapeutic agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from similar compounds exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, underscoring the potential of such compounds in addressing parasitic infections (Ismail et al., 2004).
Chemical Reactivity and Applications
Compounds with the furan-2-carboxamide moiety have been explored for various chemical reactions, including electrophilic substitution and condensation reactions, to synthesize new heterocyclic compounds. These reactions provide insights into the chemical reactivity and applications of such compounds in synthetic organic chemistry, offering pathways for the synthesis of new materials with potential electronic, optical, and biological properties (Aleksandrov et al., 2017).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common moiety in many biologically active molecules . Thiazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole-containing compounds, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Properties
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-5-14-7-9-15(10-8-14)21-18(24)12-16-13-27-20(22-16)23-19(25)17-6-4-11-26-17/h4,6-11,13H,2-3,5,12H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMIDJZDKJQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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